molecular formula C8H13Cl2FN2 B13048658 1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl

1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13048658
M. Wt: 227.10 g/mol
InChI Key: OJYPMDZGMUHEON-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with the molecular formula C8H13Cl2FN2. It is a derivative of ethanediamine, where one of the hydrogen atoms is replaced by a 2-fluorophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)ethane-1,2-diamine typically involves the reaction of 2-fluorobenzyl chloride with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)ethane-1,2-diamine
  • 1-(2-Bromophenyl)ethane-1,2-diamine
  • 1-(2-Methylphenyl)ethane-1,2-diamine

Uniqueness

1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in pharmaceutical research, where fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic profiles.

Properties

Molecular Formula

C8H13Cl2FN2

Molecular Weight

227.10 g/mol

IUPAC Name

1-(2-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11FN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H

InChI Key

OJYPMDZGMUHEON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)F.Cl.Cl

Origin of Product

United States

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